molecular formula C28H35NO2 B15002928 N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide

N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide

Cat. No.: B15002928
M. Wt: 417.6 g/mol
InChI Key: QMBUYIOUHQTFJU-UHFFFAOYSA-N
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Description

N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide is a complex organic compound that features an adamantane core, a dimethylphenyl group, and a methoxy-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via Friedel-Crafts alkylation, using appropriate alkylating agents and catalysts.

    Formation of the Benzamide Moiety: The benzamide moiety is synthesized through the reaction of 2-methoxy-3-methylbenzoic acid with suitable amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes and carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups, such as halogens, nitro groups, and sulfonic acids.

Scientific Research Applications

N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane core provides structural rigidity, while the dimethylphenyl and benzamide moieties contribute to binding affinity and specificity. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxybenzamide
  • N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-3-methylbenzamide
  • N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-4-methylbenzamide

Uniqueness

N-{[3-(3,4-Dimethylphenyl)adamantan-1-YL]methyl}-2-methoxy-3-methylbenzamide is unique due to the specific combination of its functional groups and the adamantane core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C28H35NO2

Molecular Weight

417.6 g/mol

IUPAC Name

N-[[3-(3,4-dimethylphenyl)-1-adamantyl]methyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C28H35NO2/c1-18-8-9-23(10-20(18)3)28-14-21-11-22(15-28)13-27(12-21,16-28)17-29-26(30)24-7-5-6-19(2)25(24)31-4/h5-10,21-22H,11-17H2,1-4H3,(H,29,30)

InChI Key

QMBUYIOUHQTFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCC23CC4CC(C2)CC(C4)(C3)C5=CC(=C(C=C5)C)C)OC

Origin of Product

United States

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